

Application Note: Quantitative Analysis of Alisol B 23-acetate using HPLC-ESI-MS

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Compound of Interest		
Compound Name:	Alisol B 23-acetate	
Cat. No.:	B600197	Get Quote

Abstract

This application note provides a detailed methodology for the identification and quantification of **Alisol B 23-acetate**, a significant bioactive triterpenoid found in Alisma orientale (Rhizoma Alismatis). The protocol outlines procedures for sample preparation from plant material and biological matrices, followed by analysis using High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS). This method is suitable for researchers in natural product chemistry, pharmacology, and drug development for quality control and pharmacokinetic studies.

Introduction

Alisol B 23-acetate is a protostane-type tetracyclic triterpenoid and a major active constituent of Rhizoma Alismatis, a traditional Chinese medicine used for treating various ailments, including hyperlipidemia and liver diseases.[1][2] Accurate and sensitive analytical methods are crucial for the quality control of herbal materials and for pharmacokinetic studies to understand the compound's absorption, distribution, metabolism, and excretion (ADME). HPLC-ESI-MS offers high sensitivity and selectivity for the analysis of Alisol B 23-acetate in complex matrices.[3][4]

Experimental Protocols Sample Preparation

1.1. Preparation of Standard Solutions



- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Alisol B 23-acetate reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 0.05 µg/mL to 5.0 µg/mL.
- 1.2. Extraction from Plant Material (Alisma orientale)
- Grinding: Grind the dried rhizomes of Alisma orientale into a fine powder (40-60 mesh).
- Extraction:
 - Accurately weigh 1.0 g of the powdered sample into a flask.
 - Add 50 mL of 70% ethanol.[1]
 - Perform reflux extraction for 2 hours. Repeat the extraction three times for optimal yield.
 - Alternatively, ultrasonic extraction with methanol can be employed.
- Filtration and Concentration:
 - Combine the extracts and filter through a 0.45 μm membrane filter.
 - Evaporate the solvent under reduced pressure to obtain a crude extract.
- Sample Solution Preparation:
 - Redissolve a known amount of the dried extract in methanol to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
 - Filter the solution through a 0.22 μm syringe filter before injection.
- 1.3. Extraction from Biological Matrices (e.g., Rat Plasma)

This protocol is adapted for pharmacokinetic studies.



- Sample Collection: Collect blood samples in heparinized tubes and centrifuge to obtain plasma. Store plasma at -80°C until analysis.
- Liquid-Liquid Extraction (LLE):
 - To 100 μL of plasma, add 10 μL of an internal standard (IS) solution (e.g., diazepam).
 - Add 1 mL of ethyl acetate and vortex for 3 minutes.
 - Centrifuge at 12,000 rpm for 10 minutes.
 - Transfer the upper organic layer to a clean tube.
 - Repeat the extraction step.
- · Drying and Reconstitution:
 - Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 100 μL of the mobile phase.
 - Centrifuge and transfer the supernatant to an autosampler vial for analysis.

HPLC-ESI-MS Instrumentation and Conditions

- 2.1. High-Performance Liquid Chromatography (HPLC)
- System: A standard HPLC or UPLC system.
- Column: A reversed-phase C18 column is typically used (e.g., Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 μm).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: Acetonitrile or 0.1% Formic acid in Methanol



• Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analyte. An example gradient is provided in the table below.

• Flow Rate: 0.3 mL/min

Column Temperature: 35°C

• Injection Volume: 3 μL

2.2. Electrospray Ionization Mass Spectrometry (ESI-MS)

• Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

 Detection Mode: Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification. Full scan mode for qualitative analysis.

Ion Transitions for MRM (for Alisol B 23-acetate):

Precursor Ion [M+H]+: m/z 515.4

 Product Ions: To be determined by direct infusion of a standard solution. Common fragments may arise from the loss of water and acetic acid.

Capillary Voltage: 3.0 - 4.0 kV

• Source Temperature: 120 - 150°C

Desolvation Gas (Nitrogen) Flow: 600 - 800 L/hr

Desolvation Temperature: 350 - 450°C

Data Presentation

Table 1: HPLC Gradient Elution Program



Time (min)	Flow Rate (mL/min)	% Mobile Phase A (0.1% Formic Acid in Water)	% Mobile Phase B (Acetonitrile)
0.0	0.3	95	5
2.0	0.3	95	5
10.0	0.3	20	80
15.0	0.3	5	95
20.0	0.3	5	95
20.1	0.3	95	5
25.0	0.3	95	5

Table 2: Quantitative Parameters for Alisol B 23-acetate Analysis

Parameter	Value	Reference
Linearity Range	2.00 - 64.0 μg/mL	
Correlation Coefficient (r²)	0.9999	_
Precision (RSD)	0.51%	_
Repeatability (RSD)	0.18%	_
Stability (RSD)	1.26%	
Average Recovery	101.20%	_
Limit of Detection (LOD)	0.08 - 0.15 μg/mL	_

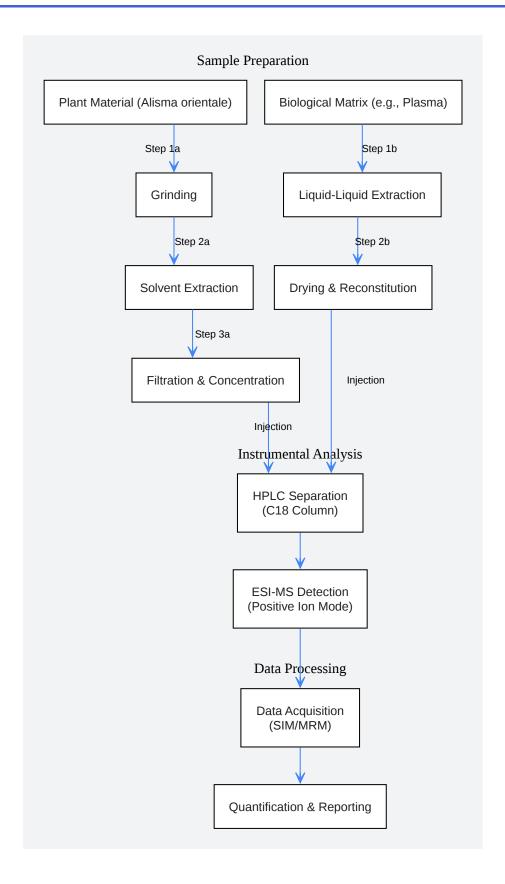
Table 3: Mass Spectrometric Data for Alisol B 23-acetate



Compound	Precursor Ion [M+H]+ (m/z)	Major Fragment Ions (m/z)
Alisol B 23-acetate	515.4	497.3 ([M+H-H ₂ O] ⁺), 455.3 ([M+H-CH ₃ COOH] ⁺), 437.3 ([M+H-CH ₃ COOH-H ₂ O] ⁺)

Visualizations

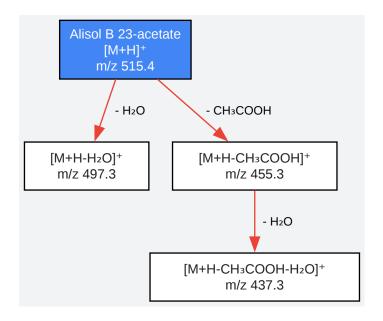




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Caption: Experimental workflow for HPLC-ESI-MS analysis of Alisol B 23-acetate.





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Caption: Proposed ESI-MS fragmentation pathway of Alisol B 23-acetate.

Conclusion

The HPLC-ESI-MS method detailed in this application note is a robust, sensitive, and selective approach for the quantitative analysis of **Alisol B 23-acetate** in both herbal extracts and biological fluids. The provided protocols for sample preparation and instrumental analysis, along with the tabulated quantitative data, offer a comprehensive guide for researchers. This methodology can be readily implemented for quality assessment of Alisma orientale and for supporting preclinical and clinical pharmacokinetic investigations of this pharmacologically important compound.

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